

# The Pharmacokinetics and Oral Bioavailability of TDI-11055: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**TDI-11055** is a potent and selective small-molecule inhibitor of the eleven-nineteen leukemia (ENL) protein's YEATS domain, a critical reader of histone acylation marks.[1][2] By competitively blocking the interaction of ENL with acetylated histones, **TDI-11055** displaces it from chromatin, leading to the suppression of oncogenic gene expression programs.[1][2] This mechanism of action has shown significant promise in preclinical models of acute myeloid leukemia (AML), particularly in subtypes with MLL rearrangements or NPM1 mutations.[1] A key attribute of **TDI-11055** for its potential clinical translation is its favorable pharmacokinetic profile, including high oral bioavailability. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and oral bioavailability of **TDI-11055**.

### **Quantitative Pharmacokinetic Data**

The following tables summarize the known pharmacokinetic parameters of **TDI-11055** in preclinical species.

## Table 1: Pharmacokinetic Parameters of TDI-11055 in Mice



| Dose<br>(mg/kg,<br>Oral) | Cmax<br>(ng/mL) | Tmax (hr)       | AUC<br>(ng·hr/mL<br>) | Half-life<br>(t½) (hr)     | Oral<br>Bioavaila<br>bility<br>(F%) | Referenc<br>e |
|--------------------------|-----------------|-----------------|-----------------------|----------------------------|-------------------------------------|---------------|
| 30                       | Not<br>Reported | Not<br>Reported | Not<br>Reported       | Not<br>Reported            | >100%                               | [1]           |
| 50                       | Not<br>Reported | Not<br>Reported | Not<br>Reported       | ~5 (at<br>higher<br>doses) | >100%                               | [1]           |
| 100                      | Not<br>Reported | Not<br>Reported | Not<br>Reported       | ~5 (at<br>higher<br>doses) | >100%                               | [1]           |

Detailed Cmax, Tmax, and AUC values for oral administration in mice are not publicly available in the reviewed literature. The high oral bioavailability (>100%) suggests excellent absorption. The half-life is reported to be approximately 5 hours at higher oral doses.[1]

Table 2: Pharmacokinetic Parameters of TDI-11055 and a

**Related Compound in Rats** 

| Compo<br>und                                                 | Dose<br>(mg/kg,<br>Oral) | Cmax<br>(ng/mL) | Tmax<br>(hr)    | AUC<br>(ng·hr/m<br>L) | Half-life<br>(t½) (hr) | Oral<br>Bioavail<br>ability<br>(F%) | Referen<br>ce |
|--------------------------------------------------------------|--------------------------|-----------------|-----------------|-----------------------|------------------------|-------------------------------------|---------------|
| TDI-<br>11055                                                | Not<br>Reported          | Not<br>Reported | Not<br>Reported | Not<br>Reported       | Not<br>Reported        | 31%                                 | [3]           |
| Compou<br>nd 4<br>(related<br>pyrrolopy<br>ridine<br>analog) | Not<br>Reported          | Not<br>Reported | Not<br>Reported | Not<br>Reported       | Not<br>Reported        | 49%                                 | [3]           |



Specific dose concentrations and other pharmacokinetic parameters for the rat studies were not detailed in the available literature.

### **Experimental Protocols**

Detailed experimental protocols for the pharmacokinetic studies of **TDI-11055** are not fully published. However, based on the available information and standard practices, the following methodologies are inferred.

#### In Vivo Pharmacokinetic Studies in Mice

Animal Model: Male BALB/c mice are commonly used for pharmacokinetic studies.

#### Dosing:

- Oral (PO) Administration: TDI-11055 was administered by oral gavage at doses of 30, 50, and 100 mg/kg.[1] The vehicle for oral administration was a solution of 5% DMSO and 95% (10% hydroxypropyl-β-cyclodextrin in water), with the pH adjusted to 4.0.
- Intravenous (IV) Administration: While not explicitly detailed for **TDI-11055**, a typical protocol would involve administering a lower dose (e.g., 1-5 mg/kg) via the tail vein to determine absolute bioavailability.

Sample Collection: Blood samples would be collected at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or another appropriate method. Plasma would be separated by centrifugation and stored at -80°C until analysis.

### **Bioanalytical Method: UPLC-MS/MS**

Sample Preparation: A protein precipitation method is typically employed. This would involve adding a solvent like acetonitrile to the plasma samples to precipitate proteins, followed by centrifugation to isolate the supernatant containing the drug for analysis.

Instrumentation: A UPLC (Ultra-Performance Liquid Chromatography) system coupled with a tandem mass spectrometer (MS/MS) is used for the quantification of **TDI-11055** in plasma samples.



Method Validation: The bioanalytical method would be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.

## Visualizations TDI-11055 Mechanism of Action in AML









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics and Oral Bioavailability of TDI-11055: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363261#pharmacokinetics-and-oral-bioavailabilityof-tdi-11055]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com